N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9N3O3S2 and its molecular weight is 319.35. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, closely related to N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide, have been synthesized and evaluated for their potent antitumor properties. A study highlighted a derivative showing selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another research effort synthesized benzimidazole/benzothiazole-2-carboxamides with various substituents, evaluating their antiproliferative activity in vitro and antioxidative capacity, with some compounds showing promising antiproliferative activity and significant antioxidative potency (Cindrić et al., 2019).
Supramolecular Chemistry
In the realm of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior. These studies aimed to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Notably, certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration. The structural assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions was observed in these gelators (Yadav & Ballabh, 2020).
Photo-Physical Properties
Research on the photo-physical characteristics of excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including benzothiazole derivatives, has been conducted. These studies focused on the effects of solvent polarity on the absorption-emission properties of synthesized compounds. The findings showed that these compounds exhibit single absorption and dual emission characteristics, highlighting their potential for various applications in fluorescence-based technologies (Padalkar et al., 2011).
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c1-7-14-9-6-8(2-3-10(9)20-7)15-13(17)11-4-5-12(21-11)16(18)19/h2-6H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDFLLUYDIKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.